T-817MA, chemically known as 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate, is a synthetic, low-molecular-weight compound initially investigated for its neurotrophic and neuroprotective properties. [] It has garnered significant attention for its potential therapeutic application in neurodegenerative diseases like Alzheimer's disease (AD). [, , , ]
Molecular Structure Analysis
The molecular structure of T-817MA consists of a benzothiophene ring linked to an azetidine ring via an ethoxypropyl chain. [, , ] Further analysis of the molecular structure, such as its three-dimensional conformation, is necessary to understand its interactions with biological targets.
Mechanism of Action
Neurodegenerative Diseases:
Alzheimer's Disease: T-817MA has shown promising results in preclinical models of AD. It has been reported to attenuate Aβ-induced neurotoxicity, [, , , ] improve cognitive function, [, , , , ] protect against mitochondrial dysfunction, [] and facilitate adult neurogenesis. [, ]
Tauopathies: In addition to AD, T-817MA has also shown potential in addressing tau-related pathology. Research suggests it can rescue synaptic abnormalities caused by human tau protein, [] protect against neuronal degeneration in a tau transgenic mouse model, [] and improve cognitive impairments associated with tau pathology. []
Stroke Recovery:
Promoting Motor Function Recovery: Studies highlight T-817MA's ability to enhance motor function recovery after brain damage in rodent and primate models of stroke. [, , , , , ] This effect is attributed to its potential to facilitate synaptic plasticity and cortical reorganization. [, , ]
Psychiatric Disorders:
Schizophrenia: Research indicates that T-817MA can ameliorate schizophrenia-related deficits in animal models. It has shown promise in restoring parvalbumin-positive GABA neurons, [, , , ] improving sensorimotor gating, [, ] and potentially addressing cognitive dysfunction. [, ]
Applications
Protection Against Noise-Induced Hearing Loss: Preliminary research suggests that T-817MA may offer protection against noise-induced hearing loss, potentially due to its neuroprotective properties. []
Inner Ear Barotrauma Protection: T-817MA has been shown to protect against inner ear barotrauma in guinea pigs, likely through its antioxidative activity. []
Compound Description: 1-{3-[2-(1-Benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate, also known as edonerpic maleate, is a novel neurotrophic agent that has shown promise in preclinical studies for treating Alzheimer's disease and stroke. It exhibits neuroprotective effects by binding to collapsin response mediator protein 2 (CRMP2), a protein involved in neuronal growth and repair. This binding enhances synaptic plasticity, particularly by facilitating the delivery of AMPA receptors to synapses, which is crucial for learning and memory. Edonerpic maleate has demonstrated significant potential in accelerating motor function recovery after brain damage in animal models when combined with rehabilitative training.
Amyloid-β (Aβ) peptides
Compound Description: Amyloid-β (Aβ) peptides, particularly Aβ(1-42), are key pathological agents in Alzheimer's disease (AD). They are known to induce neurotoxicity, contributing to neuronal death and cognitive decline observed in AD.
Relevance: While not structurally related to T-817MA, Aβ peptides are crucial in understanding the therapeutic potential of T-817MA. T-817MA has demonstrated neuroprotective effects against Aβ-induced neurotoxicity in various studies. This protective effect suggests that T-817MA may be a potential therapeutic agent for AD by mitigating the detrimental effects of Aβ.
Donepezil and Rivastigmine
Compound Description: Donepezil and rivastigmine are acetylcholinesterase inhibitors commonly used for treating mild to moderate Alzheimer’s disease. They work by increasing the levels of acetylcholine, a neurotransmitter important for learning and memory.
Relevance: These drugs are mentioned in the context of clinical trials for T-817MA (edonerpic maleate). In a phase 2 clinical trial, patients with mild to moderate Alzheimer's disease were administered edonerpic maleate in addition to stable doses of either donepezil or rivastigmine, with or without memantine.
Memantine
Compound Description: Memantine is an NMDA receptor antagonist used to treat moderate to severe Alzheimer’s disease. It is believed to work by regulating glutamate activity, which can be dysregulated in Alzheimer's disease and contribute to neuronal damage.
Relevance: Memantine's relevance is similar to donepezil and rivastigmine. It was included as a possible background medication in the phase 2 clinical trial of T-817MA (edonerpic maleate) for Alzheimer's disease.
MK-801
Compound Description: MK-801 (dizocilpine) is a non-competitive NMDA receptor antagonist. It is often used in animal models to induce schizophrenic-like symptoms, particularly cognitive deficits and impairments in sensory gating.
Relevance: MK-801 is relevant because it is used to create animal models of schizophrenia that are relevant to studying the effects of T-817MA. Research has shown that T-817MA can ameliorate the loss of specific GABAergic neurons and sensorimotor gating deficits in rat models exposed to MK-801 during development. This suggests a potential therapeutic role for T-817MA in addressing cognitive and sensory processing issues associated with schizophrenia.
Haloperidol and Risperidone
Compound Description: Haloperidol and risperidone are typical and atypical antipsychotic drugs, respectively, primarily used to treat schizophrenia and other psychotic disorders. They primarily work by blocking dopamine receptors in the brain.
Relevance: These antipsychotics were included in a study comparing their effectiveness with T-817MA in restoring specific GABAergic neurons in the brain of a rat model of schizophrenia. Unlike T-817MA, which showed positive results, both haloperidol and risperidone were ineffective in restoring these neuron populations, highlighting a potential advantage of T-817MA in addressing specific neurological deficits associated with schizophrenia.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ionomycin is a very long-chain fatty acid that is docosa-10,16-dienoic acid which is substituted by methyl groups at positions 4, 6, 8, 12, 14, 18 and 20, by hydroxy groups at positions 11, 19 and 21, and by a (2',5-dimethyloctahydro-2,2'-bifuran-5-yl)ethanol group at position 21. An ionophore produced by Streptomyces conglobatus, it is used in research to raise the intracellular level of Ca(2+) and as a research tool to understand Ca(2+) transport across biological membranes. It has a role as a metabolite and a calcium ionophore. It is an enol, a cyclic ether, a very long-chain fatty acid and a polyunsaturated fatty acid. Ionomycin is a natural product found in Streptomyces conglobatus with data available. Ionomycin is a polyether antibiotic isolated from Streptomyces conglobatus sp. nov. Trejo with antineoplastic activity. Ionomycin is a calcium ionophore that increases intracellular Ca++ levels, possibly relating to endonuclease activation of lymphocytes and decreased ratio of Bcl-2 to Bax and ultimately apoptosis. In addition, this agent is used to investigate the role of intracellular calcium in cellular processes. (NCI) A divalent calcium ionophore that is widely used as a tool to investigate the role of intracellular calcium in cellular processes.
2,3-DCPE hydrochloride is a selectively induces apoptosis and downregulates Bcl-XL protein expression in various human cancer cells versus normal cells in vitro.
Apomorphine is an aporphine alkaloid. It has a role as an alpha-adrenergic drug, a serotonergic drug, an antidyskinesia agent, a dopamine agonist, an antiparkinson drug and an emetic. It derives from a hydride of an aporphine. Apomorphine is a non-ergoline dopamine D2 agonist indicated to treat hypomobility associated with Parkinson's. It was first synthesized in 1845 and first used in Parkinson's disease in 1884. Apomorphine has also been investigated as an emetic, a sedative, a treatment for alcoholism, and a treatment of other movement disorders. Apomorphine was granted FDA approval on 20 April 2004. Apomorphine is a Dopaminergic Agonist. The mechanism of action of apomorphine is as a Dopamine Agonist. Apomorphine is a subcutaneously administered dopamine receptor agonist used predominantly in the therapy of hypomobility of advanced Parkinson disease. The use of apomorphine has been limited, but it has not been associated with serum enzyme elevations during treatment nor has it been implicated in cases of acute liver injury. Apomorphine Hydrochloride is the hydrochloride salt form of apomorphine, a derivative of morphine and non-ergoline dopamine agonist with high selectivity for dopamine D2, D3, D4 and D5 receptors. Apomorphine hydrochloride acts by stimulating dopamine receptors in the nigrostriatal system, hypothalamus, limbic system, pituitary gland, and blood vessels. This enhances motor function, suppresses prolactin release, and causes vasodilation and behavioral effects. Apomorphine hydrochloride is used in the treatment of Parkinson's disease and erectile dysfunction. In addition, apomorphine hydrochloride acts on the chemoreceptor trigger zone and is used as a central emetic in the treatment of drug overdose. A derivative of morphine that is a dopamine D2 agonist. It is a powerful emetic and has been used for that effect in acute poisoning. It has also been used in the diagnosis and treatment of parkinsonism, but its adverse effects limit its use. [PubChem] A derivative of morphine that is a dopamine D2 agonist. It is a powerful emetic and has been used for that effect in acute poisoning. It has also been used in the diagnosis and treatment of parkinsonism, but its adverse effects limit its use. See also: Apomorphine Hydrochloride (has salt form).
Potent, high affinity serotonin re-uptake inhibitor; selective in vivo. Displays moderate selectivity over noradrenalin and dopamine re-uptake in vitro (Ki values are 0.68, 2.9 and 36.8 nM for inhibition of serotonin, noradrenalin and dopamine uptake respectively in rat brain synaptosomes). Potently potentiates 5-HT-induced effects in vivo following oral administration. Biological activity resides predominantly in the (+)-enantiomer.